Fluoromethyltriphenylphosphonium bromide
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Overview
Description
Fluoromethyltriphenylphosphonium bromide is an organophosphorus compound with the chemical formula C19H17BrFP. It is known for its applications in organic synthesis and various scientific research fields. The compound is typically a white to off-white crystalline powder and is used as a reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoromethyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with fluoromethyl bromide. The reaction typically occurs in an anhydrous solvent such as ether or ethyl acetate under controlled temperature conditions to ensure the purity of the product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to maintain high yield and purity. The use of high-quality reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in subsequent applications .
Chemical Reactions Analysis
Types of Reactions: Fluoromethyltriphenylphosphonium bromide undergoes various chemical reactions, including nucleophilic substitution and Lewis acid-catalyzed reactions. It acts as a nucleophile in many organic synthesis reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions often involve polar aprotic solvents.
Lewis Acid-Catalyzed Reactions: These reactions may involve catalysts such as aluminum chloride or boron trifluoride under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides typically yields alkylated phosphonium salts .
Scientific Research Applications
Fluoromethyltriphenylphosphonium bromide is widely used in scientific research due to its versatility:
Organic Synthesis: It is used as a reagent in the synthesis of heterocyclic compounds and various pharmaceuticals.
Catalysis: The compound acts as a catalyst in several chemical reactions, enhancing reaction rates and selectivity.
Biochemistry: It is employed in the synthesis of bioactive molecules and in studies involving molecular interactions.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of fluoromethyltriphenylphosphonium bromide is not fully understood. it is believed to act primarily as a nucleophile in various chemical reactions. It can also function as a Lewis acid catalyst, facilitating the formation of reaction intermediates and products . The compound’s reactivity is attributed to the presence of the phosphonium group, which can stabilize positive charges during reaction processes .
Comparison with Similar Compounds
(Difluoromethyl)triphenylphosphonium bromide: This compound has similar applications but contains two fluorine atoms instead of one.
(Bromodifluoromethyl)triphenylphosphonium bromide: Another related compound used in similar research applications.
Uniqueness: Fluoromethyltriphenylphosphonium bromide is unique due to its specific reactivity profile and the presence of a single fluorine atom, which can influence its behavior in chemical reactions. This makes it particularly useful in certain synthetic applications where selective reactivity is desired .
Properties
Molecular Formula |
C19H17BrFP |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
fluoromethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C19H17FP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 |
InChI Key |
AEKLNSMYUTVLHY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CF)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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